REACTION_SMILES
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[CH3:29][CH2:30][OH:31].[NH2:27][NH2:28].[O:1]=[C:2]1[c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[CH2:9][c:10]2[cH:11][s:12][c:13]([N:15]3[C:16](=[O:17])[c:18]4[c:19]([cH:20][cH:21][cH:22][cH:23]4)[C:24]3=[O:25])[c:14]21.[OH2:26]>>[O:1]=[C:2]1[c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[CH2:9][c:10]2[cH:11][s:12][c:13]([NH2:15])[c:14]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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O=C1c2ccccc2Cc2csc(N3C(=O)c4ccccc4C3=O)c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2Cc2csc(N3C(=O)c4ccccc4C3=O)c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1scc2c1C(=O)c1ccccc1C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |